

# Spectroscopic Data and Analysis of Disperse Red 74: A Technical Guide

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## Compound of Interest

Compound Name: Disperse Red 74

Cat. No.: B3029303

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the monoazo dye, **Disperse Red 74** (C.I. 113379). The information is tailored for researchers and professionals in drug development and related scientific fields, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

## Chemical Structure and Identification

**Disperse Red 74** is chemically identified as N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(E)-(4-nitrophenyl)diazenyl]phenyl]acetamide.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C <sub>22</sub> H <sub>25</sub> N <sub>5</sub> O <sub>7</sub>
Molecular Weight	471.46 g/mol
CAS Number	61703-11-5

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a chromophore-containing molecule like **Disperse Red 74**. The extended  $\pi$ -system of the azo

linkage and aromatic rings gives rise to strong absorption in the visible region, which is responsible for its color.

## UV-Vis Spectroscopic Data

The maximum absorption wavelength ( $\lambda_{\text{max}}$ ) for **Disperse Red 74** has been reported in the visible range.

Parameter	Value	Solvent
$\lambda_{\text{max}}$	496 nm	Acetone

## Experimental Protocol for UV-Vis Spectroscopy

A generalized protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like **Disperse Red 74** is as follows:

- Sample Preparation:
  - Prepare a stock solution of **Disperse Red 74** in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) at a concentration of approximately 1 mg/mL. Disperse dyes often have low water solubility, necessitating the use of organic solvents.
  - From the stock solution, prepare a dilute solution (e.g., 5-10  $\mu\text{g/mL}$ ) in the same solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
- Instrumentation:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Set the wavelength range for scanning, typically from 200 to 800 nm, to capture both UV and visible absorptions.
- Measurement:
  - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

- Rinse the cuvette with the dilute sample solution before filling it for measurement.
- Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **Disperse Red 74** by revealing the local electronic environment of the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei. While specific experimental spectra for **Disperse Red 74** are not readily available in the public domain, plausible chemical shifts can be predicted based on its structure and data from analogous compounds.

## Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.3	d	2H	Aromatic protons ortho to the nitro group
~7.9	d	2H	Aromatic protons meta to the nitro group
~7.8	d	1H	Aromatic proton on the central ring
~7.5	dd	1H	Aromatic proton on the central ring
~7.2	d	1H	Aromatic proton on the central ring
~4.3	t	4H	-N-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.8	t	4H	-N-CH <sub>2</sub> -CH <sub>2</sub> -O-
~2.2	s	3H	-NH-CO-CH <sub>3</sub>
~2.0	s	6H	-O-CO-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~169	Carbonyl carbons of acetate groups
~168	Carbonyl carbon of acetamido group
~150	Aromatic carbon attached to the azo group
~148	Aromatic carbon attached to the nitro group
~145	Aromatic carbon attached to the N,N-bis(2-acetoxyethyl)amino group
~142	Aromatic carbon attached to the acetamido group
~129	Aromatic carbons
~125	Aromatic carbons
~123	Aromatic carbons
~118	Aromatic carbons
~61	Methylene carbons (-O-CH <sub>2</sub> -)
~49	Methylene carbons (-N-CH <sub>2</sub> -)
~24	Methyl carbon of acetamido group
~21	Methyl carbons of acetate groups

## Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for a compound like **Disperse Red 74** is outlined below:

- Sample Preparation:
  - Dissolve 5-10 mg of **Disperse Red 74** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the dye.

- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Instrumentation:
  - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set appropriate parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the deuterated solvent signal.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Disperse Red 74** and to gain structural information from its fragmentation patterns.

## Mass Spectrometry Data

m/z	Interpretation
472.18	$[M+H]^+$ (Molecular ion with proton)
494.16	$[M+Na]^+$ (Sodium adduct)
429.17	$[M+H - CH_2CO]^+$ (Loss of a ketene group)
387.16	$[M+H - 2(CH_2CO)]^+$ (Loss of two ketene groups)
327.14	$[M+H - 2(CH_3COOH)]^+$ (Loss of two acetic acid molecules)

## Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of **Disperse Red 74**:

- Sample Preparation:
  - Prepare a dilute solution of the dye (e.g., 10-100  $\mu\text{g/mL}$ ) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
- Instrumentation:
  - A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for a polar molecule like **Disperse Red 74**.
  - The analysis can be performed in positive ion mode to observe protonated molecules ( $[M+H]^+$ ) and other adducts.
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
  - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

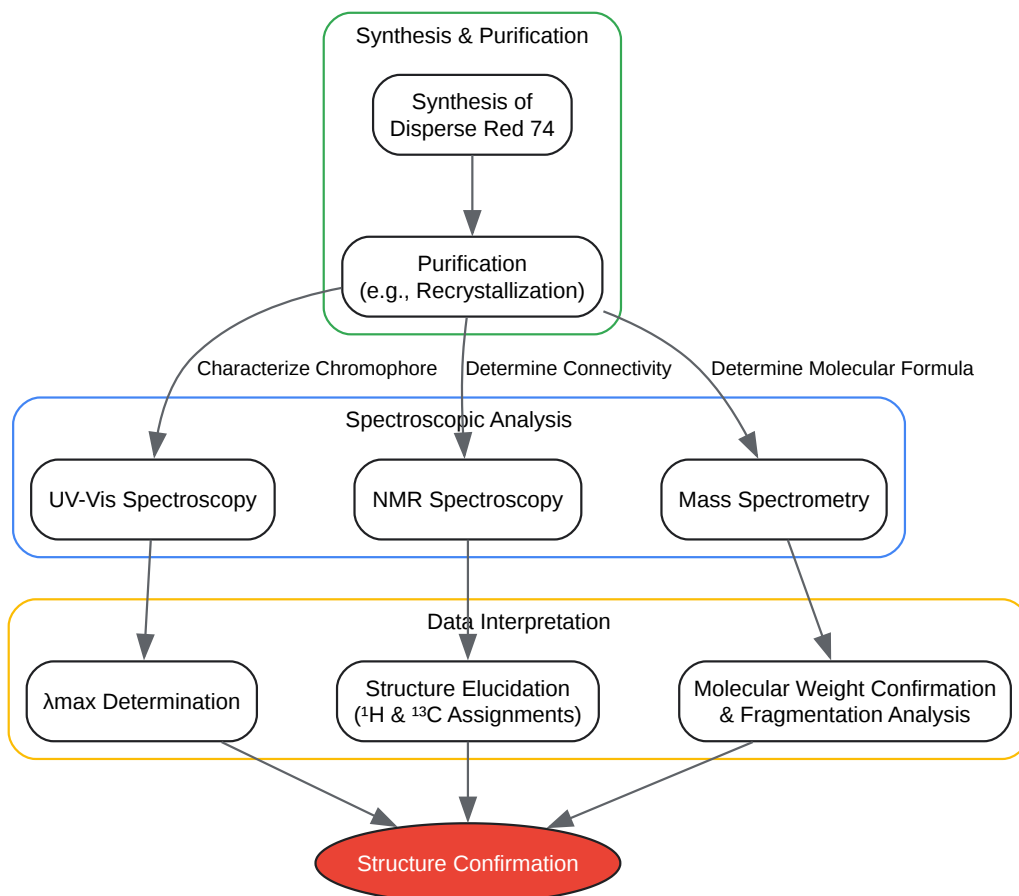
- Data Analysis:
  - Identify the molecular ion peak to confirm the molecular weight.
  - Analyze the fragmentation pattern to deduce structural features of the molecule.

## Analytical Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound like **Disperse Red 74** is depicted in the following diagram.



## Spectroscopic Analysis Workflow for Disperse Red 74



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## References

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